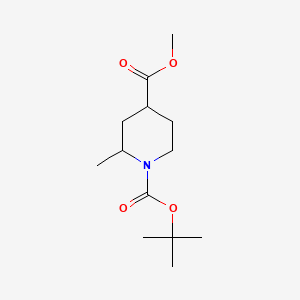

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and carboxylate groups. This compound is used in various research and industrial applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate involves several steps. One common method includes the reaction of piperidine derivatives with tert-butyl and methyl groups under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Análisis De Reacciones Químicas

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. It can be utilized to create various derivatives that possess unique chemical properties, enhancing the scope of chemical research.

- Reagent in Organic Reactions : It acts as a reagent in various organic reactions, facilitating the formation of new chemical bonds and structures.

Biology

Medicine

- Pharmaceutical Intermediate : The compound is explored as an intermediate in pharmaceutical development, particularly for synthesizing drug candidates targeting various diseases. Its unique structure may enhance the pharmacological profiles of resultant drugs.

- Potential Drug Development : Ongoing research aims to evaluate its efficacy and safety as part of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further investigation in drug formulation.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals that require specific properties such as solubility and reactivity. Its unique chemical structure allows for the creation of materials tailored to specific industrial needs.

Mecanismo De Acción

The mechanism of action of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate biochemical pathways, leading to specific biological effects .

Comparación Con Compuestos Similares

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate can be compared with similar compounds such as:

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

1-(tert-Butyl) 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate:

tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: Features an amino group, making it suitable for different types of chemical reactions and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.

Actividad Biológica

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate is a synthetic compound characterized by its unique piperidine structure, which includes two carboxylate groups. With the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol, this compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The compound's structure is notable for its steric properties, influenced by the tert-butyl and methyl groups. These features contribute to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 1919888-02-0 |

| Appearance | White to off-white solid |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate specific biochemical pathways, although the exact mechanisms remain under investigation.

Biological Activities

Research indicates that compounds with piperidine structures often exhibit diverse biological activities. Here are some key findings related to the biological activity of this compound:

- Antiviral Activity : Initial studies suggest potential antiviral properties, particularly against viral replication processes .

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications .

- Neuroprotective Effects : Similar piperidine derivatives have shown promise in neuroprotection, suggesting that this compound may also exhibit such effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Boc-Piperidine-4-carboxylic acid methyl ester | C₁₁H₁₅NO₄ | Lacks additional methyl group at position 2 |

| (2R,4R)-1-tert-Butyl 4-methylpiperidine-1,4-dicarboxylate | C₁₃H₂₃NO₄ | Similar structure but different stereochemistry |

| Methyl 1-Boc-4-methylpiperidine-4-carboxylate | C₁₂H₁₉NO₄ | Contains only one carboxylic acid moiety |

The dual carboxylic acid functionality combined with specific alkyl substituents enhances the biological activity profile compared to similar compounds.

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-methyl 2-methylpiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHJLPVFTFKCGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.